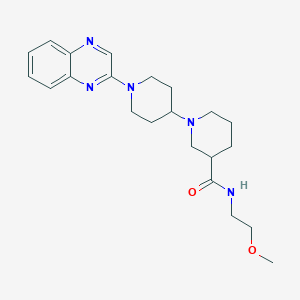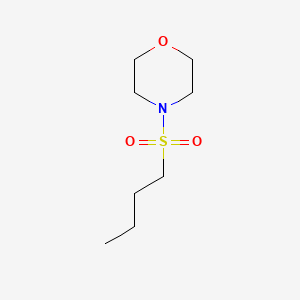
N-(2-methoxyethyl)-1'-quinoxalin-2-yl-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-1'-quinoxalin-2-yl-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as QNB, and its chemical structure consists of a quinoxaline ring, a bipiperidine ring, and a carboxamide group.
作用机制
QNB acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site. This binding prevents the activation of the receptor by glutamate, which in turn inhibits the influx of calcium ions into the neuron. This mechanism of action is thought to underlie QNB's ability to modulate synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that QNB can modulate a range of biochemical and physiological processes, including synaptic plasticity, learning and memory, neuronal excitability, and neuroprotection. It has also been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
QNB has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to penetrate the blood-brain barrier. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and techniques to handle and administer it safely.
未来方向
There are several potential future directions for research on QNB, including its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Other potential areas of research include the development of more selective and less toxic NMDA receptor antagonists, as well as the elucidation of the molecular mechanisms underlying QNB's effects on synaptic plasticity and learning and memory processes.
In conclusion, QNB is a chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. Its mechanism of action as a non-competitive antagonist of the NMDA receptor has been shown to modulate a range of biochemical and physiological processes, including synaptic plasticity, learning and memory, and neuroprotection. While its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and techniques to handle and administer it safely, there are several potential future directions for research on QNB that could lead to the development of new and more effective treatments for neurological disorders.
合成方法
The synthesis of QNB involves several steps, including the reaction of 2-chloroquinoxaline with piperidine, followed by the reaction of the resulting compound with 3-amino-N-(2-methoxyethyl)propanamide. The final product is obtained through the reaction of the intermediate with acetic anhydride.
科学研究应用
QNB has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to act as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
属性
IUPAC Name |
N-(2-methoxyethyl)-1-(1-quinoxalin-2-ylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-29-14-10-23-22(28)17-5-4-11-27(16-17)18-8-12-26(13-9-18)21-15-24-19-6-2-3-7-20(19)25-21/h2-3,6-7,15,17-18H,4-5,8-14,16H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMWWYUROBDESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)

![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)
![1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)
![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381452.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)

![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)